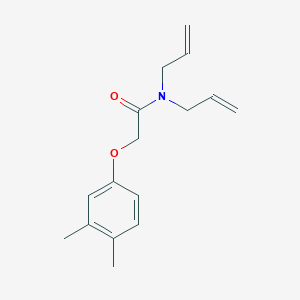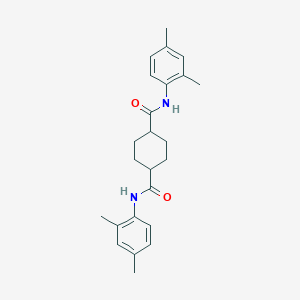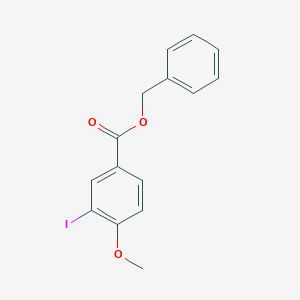![molecular formula C21H23N3O2S B250165 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-N-phenylbenzamide](/img/structure/B250165.png)
2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(Cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide is a complex organic compound that features a benzamide core with a cyclohexylcarbonyl and carbamothioyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-N-phenylbenzamide typically involves multiple steps:
-
Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core. This can be achieved by reacting aniline with benzoyl chloride in the presence of a base such as pyridine.
-
Introduction of the Cyclohexylcarbonyl Group: : The next step involves the introduction of the cyclohexylcarbonyl group. This can be done by reacting the benzamide with cyclohexylcarbonyl chloride in the presence of a base like triethylamine.
-
Addition of the Carbamothioyl Group: : The final step is the addition of the carbamothioyl group. This can be achieved by reacting the intermediate product with thiourea under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors to enhance efficiency.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can occur at the carbonyl groups. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
-
Substitution: : The aromatic ring in the benzamide core can undergo electrophilic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine in the presence of iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated benzamides.
科学的研究の応用
Chemistry
In chemistry, 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-N-phenylbenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its structure suggests it could be used in designing drugs for treating conditions like cancer, inflammation, and bacterial infections.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-N-phenylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate of the enzyme.
類似化合物との比較
Similar Compounds
N-phenylbenzamide: Lacks the cyclohexylcarbonyl and carbamothioyl groups, making it less reactive.
Carbamothioylbenzamide: Lacks the cyclohexylcarbonyl group, which impacts its stability and reactivity.
Uniqueness
2-{[(Cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide is unique due to the presence of both cyclohexylcarbonyl and carbamothioyl groups. These groups enhance its reactivity and potential for functionalization, making it more versatile in various applications compared to similar compounds.
This detailed overview provides a comprehensive understanding of 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-N-phenylbenzamide, covering its synthesis, reactions, applications, and unique properties
特性
分子式 |
C21H23N3O2S |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
2-(cyclohexanecarbonylcarbamothioylamino)-N-phenylbenzamide |
InChI |
InChI=1S/C21H23N3O2S/c25-19(15-9-3-1-4-10-15)24-21(27)23-18-14-8-7-13-17(18)20(26)22-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,22,26)(H2,23,24,25,27) |
InChIキー |
WLYBNFDLBCMKSL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
正規SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250083.png)
![N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B250085.png)
![N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250086.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B250089.png)

![2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250093.png)
![N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B250096.png)
![2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide](/img/structure/B250097.png)
![N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B250099.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide](/img/structure/B250100.png)


![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B250105.png)
![Tert-butyl 4-{[(3-bromo-4-methylbenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B250106.png)
